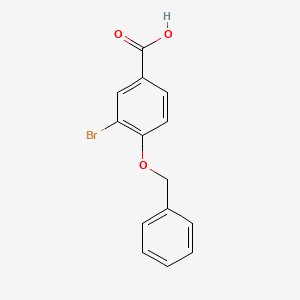

![molecular formula C19H16Cl2N2O3S B2975958 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine CAS No. 339275-92-2](/img/structure/B2975958.png)

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Characterization

The synthesis of pyrimidine derivatives, including similar compounds, involves cyclization and chloridization reactions starting from basic materials such as methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride. These methods yield compounds with high purity and significant yields. Such synthesis processes are foundational for creating intermediates used in further chemical research and development (Liu Guo-ji, 2009).

Molecular Structure and Properties

The structural analysis of compounds related to "2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine" provides insights into their molecular configurations and potential applications. For instance, the study of Bosentan monohydrate, a compound with a complex structure involving pyrimidine rings, reveals detailed molecular interactions and crystal packing, contributing to our understanding of molecular interactions and design (M. Kaur et al., 2012).

Chemical Analysis and Applications

Spectroscopic methods, including FT-IR and FT-Raman, are utilized to analyze the vibrational properties of pyrimidine derivatives. These studies assist in understanding the molecular geometry, stability, and potential applications in chemotherapeutic agents due to their interaction with biological molecules. Moreover, molecular docking studies suggest inhibitory activities against specific proteins, indicating their potential in drug discovery and development (N. Z. Alzoman et al., 2015).

Antiviral and Anticancer Potential

Research into sulfanyl pyrimidine derivatives indicates their potential in antiviral and anticancer applications. Studies demonstrate their ability to inhibit the replication of viruses in cell culture, showcasing the therapeutic potential of these compounds. Moreover, the synthesis of novel derivatives provides a pathway for discovering new drugs with enhanced efficacy and specificity (D. Hocková et al., 2003).

Corrosion Inhibition

Pyrimidine-2-thione derivatives, including compounds with structural similarities to "this compound," are investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies highlight the potential industrial applications of pyrimidine derivatives in protecting metals from corrosion, which is critical for extending the lifespan of metal components in various industrial sectors (N. Soltani et al., 2015).

特性

IUPAC Name |

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O3S/c1-24-14-5-7-15(8-6-14)26-18-17(25-2)10-22-19(23-18)27-11-12-3-4-13(20)9-16(12)21/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHCKDALWQCNLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC(=NC=C2OC)SCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-dichlorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2975880.png)

![{Spiro[2.4]heptan-4-yl}methanamine hydrochloride](/img/structure/B2975882.png)

![N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2975884.png)

![2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2975890.png)

![N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide](/img/structure/B2975893.png)

![[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine](/img/structure/B2975896.png)